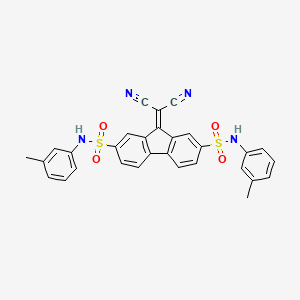
4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that contains a triazole ring, a furan ring, and a thione group. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of appropriate aldehydes with thiosemicarbazide derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Step 1: Synthesis of thiosemicarbazide derivative by reacting thiosemicarbazide with an appropriate aldehyde.
Step 2: Cyclization of the thiosemicarbazide derivative with a suitable hydrazine derivative to form the triazole ring.
Step 3: Condensation of the triazole derivative with a furan-2-carbaldehyde to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and aryl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its versatile functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal activities. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.
Medicine: The compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a potential candidate for drug development.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to the induction of apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Comparison with Similar Compounds
- 4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
- 4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(o-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Comparison: Compared to similar compounds, 4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione exhibits unique properties due to the presence of the m-tolyl group. This group can influence the compound’s reactivity, solubility, and biological activity. The position of the methyl group on the tolyl ring can affect the compound’s ability to interact with molecular targets, potentially enhancing its efficacy in certain applications.
Properties
CAS No. |
478256-28-9 |
|---|---|
Molecular Formula |
C17H16N4OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4OS/c1-12-5-3-6-14(9-12)16-19-20-17(23)21(16)18-11-13(2)10-15-7-4-8-22-15/h3-11H,1-2H3,(H,20,23)/b13-10+,18-11+ |
InChI Key |
SKKZNDAQJOWAQT-HWVXOFFASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CO3)/C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12036219.png)
![2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12036228.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B12036232.png)
![(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12036243.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12036251.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12036255.png)
![[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B12036259.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12036265.png)
![3-[4-(4-bromophenyl)-5-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12036273.png)


![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12036286.png)
